N-[(1R,3R)-3-hydroxycyclohexyl]benzamide
Overview
Description
Scientific Research Applications
Rh-Catalyzed Oxidative Coupling
N-[(1R,3R)-3-hydroxycyclohexyl]benzamide derivatives can be synthesized via oxidative ortho C-H activation of benzamides using Rh-catalysis. This methodology enables the synthesis of polycyclic amides, including isoquinolones, from benzamides and alkynes. The process involves efficient catalysis by RhCp*Cl(2) and Ag(2)CO(3) as an optimal oxidant in MeCN solvent, showcasing versatility in creating complex heterocycles (Song et al., 2010).
Heterofunctionalized Phosphane Ligands
N-[(1R,3R)-3-hydroxycyclohexyl]benzamide forms the basis for heterofunctionalized phosphane ligands like [(1R,2R)-N-(2-aminocyclohexyl)]-2-(diphenylphosphanyl)benzamide (L1). These ligands have applications in forming neutral trichlorooxorhenium(V) complexes, which are significant in coordination chemistry and potentially in catalysis. Such compounds have been characterized through various spectroscopic techniques, including IR and NMR, indicating their structural uniqueness and potential utility (Correia et al., 2000).
Organoboron Compound Synthesis
The reaction of N′-hydroxy-N-[(1-hydroxycyclohexyl)methyl]benzamide with diphenylborinic anhydride results in compounds like 4-[(1-hydroxycyclohexyl)methyl]-2,2,5-triphenyl-1,3-dioxa-4-azonia-2-borata-4-cyclopentene. These are organoboron compounds with potential applications in organic synthesis and materials science, evidenced by their structural studies and crystallographic analysis (Kliegel et al., 1991).
Antibacterial Activity
N-(3-Hydroxy-2-pyridyl)benzamides, synthesized from 2-amino-3-pyridinol and benzamides, show antibacterial activity against various bacteria strains like Escherichia coli and Staphylococcus aureus. This demonstrates the potential use of N-[(1R,3R)-3-hydroxycyclohexyl]benzamide derivatives in developing new antibacterial agents (Mobinikhaledi et al., 2006).
Benzamide Derivatives in Drug Development
N-[(1R,3R)-3-hydroxycyclohexyl]benzamide derivatives are also investigated in drug development. For example, studies on the stability and enzymatic hydrolysis of N-acyl and N-alkoxycarbonyl derivatives of benzamides contribute to understanding their suitability as prodrug forms for the amide group in various drug substances and bioactive peptides (Kahns & Bundgaard, 1991).
Synthesis of Complex Heterocyclic Structures
N-[(1R,3R)-3-hydroxycyclohexyl]benzamide is instrumental in synthesizing complex heterocyclic structures. For instance, the double ortho-C-H activation of benzamides and subsequent N,O-double annulations with aryl alkynes lead to the creation of double-helical extended π-conjugated polycyclic heteroarenes, which are of interest in materials science and organic electronics (Li et al., 2019).
properties
IUPAC Name |
N-[(1R,3R)-3-hydroxycyclohexyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-12-8-4-7-11(9-12)14-13(16)10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2,(H,14,16)/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHCFBWCQDHOMN-VXGBXAGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)O)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R,3R)-3-hydroxycyclohexyl]benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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